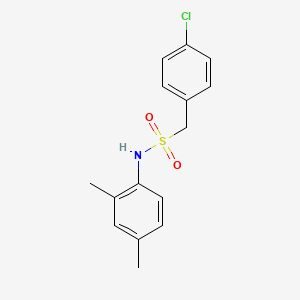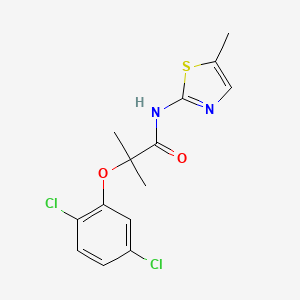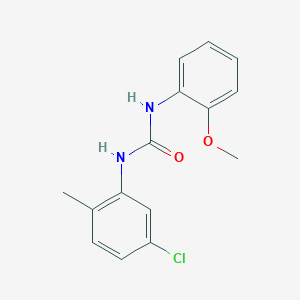
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a compound that belongs to the sulfonamide class of drugs. It is commonly referred to as Tolylsulfonylmethyl isocyanide or TSMI. It is a versatile reagent that has been used in various scientific research applications, including the synthesis of organic compounds, drug discovery, and medicinal chemistry.
Mechanism of Action
The mechanism of action of TSMI is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon centers. It has also been suggested that TSMI may act as a Lewis acid, coordinating with electron-rich species.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of TSMI. However, it has been reported to be a mild irritant to the skin and eyes. It is also a potential respiratory irritant.
Advantages and Limitations for Lab Experiments
TSMI has several advantages as a reagent in laboratory experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, TSMI has some limitations, including its potential toxicity and its limited solubility in some solvents.
Future Directions
There are several future directions for the use of TSMI in scientific research. One potential area is the synthesis of new organic compounds for drug discovery and medicinal chemistry. TSMI could also be used in the development of new synthetic methodologies for organic synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of TSMI and its potential applications in various fields of chemistry.
Scientific Research Applications
TSMI has been widely used in scientific research for the synthesis of organic compounds. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. It has also been used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-3-8-15(12(2)9-11)17-20(18,19)10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJTHVQCCNHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4851485.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)

![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)

![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)